molecular formula C26H35ClN2O10 B13847771 Amlodipine N-Glucose

Amlodipine N-Glucose

Cat. No.: B13847771
M. Wt: 571.0 g/mol
InChI Key: OTEHFFALUMYABS-QVHLLCSDSA-N
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Description

Amlodipine N-Glucose is a derivative of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. The addition of a glucose moiety to amlodipine may alter its pharmacokinetic and pharmacodynamic properties, potentially offering new therapeutic benefits or applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amlodipine N-Glucose typically involves the conjugation of amlodipine with glucose. This can be achieved through various chemical reactions, including glycosylation, where glucose is attached to the amlodipine molecule under specific conditions. The reaction often requires a catalyst and may be carried out in an organic solvent to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions, optimized for yield and purity. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Amlodipine N-Glucose can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and activity.

    Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.

    Substitution: Replacing one functional group with another, which can change the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more reactive form of this compound, while reduction could yield a more stable derivative.

Scientific Research Applications

    Chemistry: Used as a model compound to study glycosylation reactions and the effects of glucose conjugation on drug properties.

    Biology: Investigated for its potential effects on cellular processes and glucose metabolism.

    Medicine: Explored for its therapeutic potential in treating conditions related to hypertension and glucose metabolism.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Amlodipine N-Glucose involves its interaction with calcium channels in vascular smooth muscle and cardiac muscle. By inhibiting the influx of calcium ions, it causes relaxation of these muscles, leading to vasodilation and reduced blood pressure. The glucose moiety may enhance its bioavailability or alter its interaction with molecular targets, potentially offering additional therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Amlodipine: The parent compound, a widely used calcium channel blocker.

    Nifedipine: Another calcium channel blocker with similar therapeutic uses.

    Lisinopril: An angiotensin-converting enzyme inhibitor used for hypertension.

    Losartan: An angiotensin II receptor blocker used for hypertension.

Uniqueness

Amlodipine N-Glucose is unique due to the addition of the glucose moiety, which may alter its pharmacokinetic and pharmacodynamic properties. This modification could potentially offer improved therapeutic effects, better bioavailability, or reduced side effects compared to its parent compound and other similar drugs.

Properties

Molecular Formula

C26H35ClN2O10

Molecular Weight

571.0 g/mol

IUPAC Name

5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H35ClN2O10/c1-4-38-26(35)20-16(12-37-10-9-28-24-23(33)22(32)21(31)17(11-30)39-24)29-13(2)18(25(34)36-3)19(20)14-7-5-6-8-15(14)27/h5-8,17,19,21-24,28-33H,4,9-12H2,1-3H3/t17-,19?,21-,22+,23-,24?/m1/s1

InChI Key

OTEHFFALUMYABS-QVHLLCSDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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